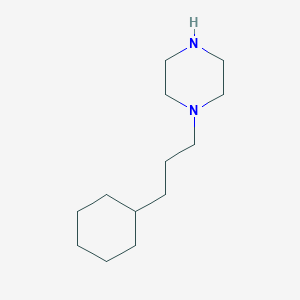

1-(3-Cyclohexylpropyl)piperazine

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3-cyclohexylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOANQOHRPIHTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372035 | |

| Record name | 1-(3-cyclohexylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800372-97-8 | |

| Record name | 1-(3-cyclohexylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Cyclohexylpropyl Piperazine and Analogues

Classical and Contemporary Approaches to Piperazine (B1678402) Ring Synthesis

The construction of the piperazine core is a fundamental step in the synthesis of many derivatives. Both intermolecular and intramolecular strategies are employed, each with its own set of advantages and limitations.

Intermolecular Cyclization Strategies

Intermolecular cyclization strategies involve the coming together of two or more separate molecules to form the piperazine ring. A common classical approach involves the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a dielectrophile. For instance, the reaction of ethylenediamine with a 1,2-dihaloethane can yield the piperazine ring, although this method can be prone to side reactions and polymerization.

More contemporary methods offer greater control and versatility. One such approach is the catalytic [3+3] coupling of azomethine ylides. This method allows for a stereoselective and scalable assembly of highly functionalized piperazines from readily available imines. The reaction is often promoted by a combination of visible-light irradiation and organometallic catalysts, such as aluminum organometallics, highlighting the role of photochemistry in modern synthetic strategies nih.gov.

Another notable intermolecular approach is the reaction of diethanolamine (B148213) or its derivatives with primary amines in the presence of a dehydration catalyst google.com. This process is typically carried out at elevated temperatures and pressures. While effective for the synthesis of various N-alkylpiperazines, careful control of reaction conditions is necessary to minimize the formation of byproducts.

A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild route to 2-alkyl and 2-aryl piperazines organic-chemistry.org. This method utilizes an iridium-based photocatalyst and offers good yields under gentle conditions organic-chemistry.org.

Intramolecular Cyclization Protocols

Intramolecular cyclization involves the formation of the piperazine ring from a single linear precursor containing two appropriately positioned nitrogen atoms. These methods can offer better control over regioselectivity and are often favored for the synthesis of complex or asymmetrically substituted piperazines.

A well-established intramolecular route is the cyclization of N,N'-disubstituted-2-aminoethylamines. For example, the cyclization of N-(2-aminoethyl)ethanolamine can be catalyzed by various reagents to yield piperazine.

More recent developments in this area include the use of visible light to induce the intramolecular cyclization of diamines, leading to the formation of highly substituted tetrahydroimidazoles, which can be precursors to piperazine derivatives rsc.org. Another modern approach involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines, which provides a novel pathway to thiadiazine 1-oxides, demonstrating the versatility of cyclization strategies for forming related heterocyclic systems nih.gov. The cyclization of N,N-dialkyldithiocarbamate and alkylxanthate derivatives of polyhalogenated pyridines also represents a specialized intramolecular route to piperazine-like structures nih.gov.

N-Alkylation and Functionalization of the Piperazine Moiety

Once the piperazine ring is formed, the subsequent N-alkylation or functionalization is a critical step in the synthesis of 1-(3-Cyclohexylpropyl)piperazine and its analogs. Several robust methods are available for this transformation.

Reductive Amination Pathways for N-Substituted Piperazines

Reductive amination is a powerful and widely used method for the N-alkylation of piperazines. This two-step, one-pot process involves the reaction of piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperazine.

For the synthesis of this compound, this would involve the reaction of piperazine with 3-cyclohexylpropanal. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity nih.govmasterorganicchemistry.comorganic-chemistry.org. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature nih.gov. This method is highly versatile and tolerates a wide range of functional groups, making it a preferred choice in many synthetic campaigns nih.gov.

The table below summarizes representative examples of reductive amination for the synthesis of N-substituted piperazines.

| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Reference |

| 3-Cyclohexylpropanal (hypothetical) | NaBH(OAc)₃ | DCE | N/A | nih.gov |

| N-methyl-4-piperidone | NaBH(OAc)₃ | DCE | 60 | nih.gov |

| Various Aldehydes | NaBH₃CN | Methanol | Good | nih.gov |

| Aromatic Aldehydes | H₂/Co-containing composites | Toluene | 72-96 | researchgate.net |

Nucleophilic Substitution Reactions with Halides and Sulfonates

The direct N-alkylation of piperazine via nucleophilic substitution with an appropriate alkyl halide or sulfonate is a classical and straightforward approach. To synthesize this compound, this would typically involve the reaction of piperazine with a 3-cyclohexylpropyl halide, such as 1-bromo-3-cyclohexylpropane.

To control the selectivity and avoid the formation of the N,N'-disubstituted byproduct, a large excess of piperazine is often used. Alternatively, one of the nitrogen atoms of piperazine can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The mono-protected piperazine can then be alkylated, followed by the removal of the protecting group to yield the desired mono-substituted product. A patent describes the synthesis of 1-cyclohexylpiperazine (B93859) through the reaction of 1-Boc-piperazine with cyclohexyl bromide, followed by deprotection, which serves as a close analog to the synthesis of the target compound google.com.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. A variety of solvents can be used, including acetonitrile (B52724), dimethylformamide (DMF), and alcohols researchgate.net.

The following table presents examples of nucleophilic substitution for the synthesis of N-alkylpiperazines.

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-3-cyclohexylpropane (hypothetical) | K₂CO₃ | Acetonitrile | N/A | google.com |

| 3-o-toloxypropyl bromide | N/A | Ethanol | Good | nih.gov |

| Pentafluoropyridine | Na₂CO₃ | Acetonitrile | Good | researchgate.net |

| Benzyl Bromide | N/A | N/A | N/A | mdpi.com |

Metal-Catalyzed Coupling Reactions for Piperazine Functionalization

In recent years, metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the N-arylation and N-alkylation of piperazines. While more commonly employed for N-arylation (e.g., Buchwald-Hartwig amination), these methods can also be adapted for N-alkylation.

Palladium and ruthenium-based catalysts are frequently used for these transformations organic-chemistry.org. For instance, a palladium-catalyzed cyclization reaction has been developed for the modular synthesis of highly substituted piperazines organic-chemistry.org. While a direct metal-catalyzed coupling of a 3-cyclohexylpropyl group to piperazine is not widely reported, the principles of these reactions could potentially be applied. These methods often offer high efficiency and functional group tolerance but may require careful optimization of the catalyst, ligand, and reaction conditions. Iridium-catalyzed reactions also show promise in the synthesis of piperazine derivatives organic-chemistry.org.

The development of these catalytic systems continues to expand the toolkit available to synthetic chemists for the preparation of complex piperazine-containing molecules.

Stereoselective Synthesis of Cyclohexylpropylpiperazine Derivatives

The introduction of chirality into cyclohexylpropylpiperazine derivatives can be achieved through several strategic approaches. These methods primarily focus on either utilizing a chiral starting material or employing an asymmetric transformation to create stereogenic centers within the piperazine ring or on its substituents. A common and effective strategy involves the use of enantiomerically pure building blocks, such as α-amino acids, to construct the chiral piperazine core. rsc.org

One such approach begins with a commercially available chiral α-amino acid, which is converted in a multi-step sequence to a chiral 1,2-diamine. This key intermediate can then undergo cyclization to form the desired enantiopure substituted piperazine. For instance, a synthetic route starting from a chiral amino acid can yield an orthogonally protected, enantiomerically pure 2-substituted piperazine in a few steps. rsc.org The key transformation often involves an aza-Michael addition between the bis-protected chiral 1,2-diamine and a suitable Michael acceptor. rsc.org

Another powerful technique for achieving stereoselectivity is through asymmetric lithiation of an N-Boc protected piperazine. This method allows for the direct functionalization of the piperazine ring. The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base like sec-butyllithium (B1581126) (s-BuLi), can facilitate the enantioselective deprotonation at a carbon atom adjacent to a nitrogen. mdpi.comyork.ac.uk The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent in a stereocontrolled manner. The choice of the N-substituent on the distal nitrogen atom can significantly influence the stereochemical outcome of the reaction. york.ac.uk For example, a bulky α-methylbenzyl group can act as a chiral auxiliary to direct the stereoselective functionalization of the piperazine core. beilstein-journals.org

The following table outlines a representative stereoselective synthesis of a chiral piperazine precursor, which can then be N-alkylated with a cyclohexylpropyl group.

| Step | Reaction | Key Reagents and Conditions | Typical Yield | Stereoselectivity (er) |

|---|---|---|---|---|

| 1 | Asymmetric lithiation of N-Boc-piperazine | s-BuLi, (-)-sparteine, Et2O, -78 °C | - | - |

| 2 | Electrophilic trapping | R-X (e.g., MeI), -78 °C to rt | 70-90% | Up to 98:2 |

| 3 | Deprotection of Boc group | TFA, CH2Cl2, rt | Quantitative | - |

Optimization of Synthetic Routes for Scalability in Academic Contexts

For academic research, where multi-gram quantities of a compound are often required for further studies, the scalability of a synthetic route is a critical consideration. The N-alkylation of piperazine to introduce the 3-cyclohexylpropyl group is a key step that can be optimized for larger-scale preparations.

A straightforward and scalable method for the mono-N-alkylation of piperazine involves the use of a protecting group strategy to prevent undesired dialkylation. researchgate.net The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. nih.gov The synthesis typically begins with the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford 1-Boc-piperazine. This reaction is generally high-yielding and easy to perform on a larger scale.

The subsequent N-alkylation of 1-Boc-piperazine with a suitable 3-cyclohexylpropyl halide (e.g., 1-bromo-3-cyclohexylpropane) is then carried out. Optimization of this step in an academic setting often focuses on using readily available and inexpensive reagents and solvents, as well as simplifying the work-up procedure. The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). researchgate.netnih.gov To drive the reaction to completion on a larger scale, heating the reaction mixture is often necessary.

An alternative one-pot procedure for the synthesis of monosubstituted piperazines has also been developed to improve efficiency and reduce the number of synthetic steps. nih.gov This can be particularly advantageous for academic labs by saving time and resources. Such a method may involve the in-situ formation of a piperazine-1-ium cation, which then reacts with the alkylating agent. nih.gov

The final step in the synthesis is the deprotection of the Boc group, which is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcoholic solvent. orgsyn.org These deprotection methods are generally clean and high-yielding, making them suitable for multi-gram synthesis.

The table below summarizes an optimized and scalable synthesis of this compound suitable for an academic laboratory.

| Step | Reaction | Reagents and Conditions | Scale | Typical Yield |

|---|---|---|---|---|

| 1 | Boc-protection of piperazine | Piperazine, Boc₂O, CH₂Cl₂, rt | Multi-gram | >95% |

| 2 | N-alkylation | 1-Boc-piperazine, 1-bromo-3-cyclohexylpropane, K₂CO₃, MeCN, reflux | Multi-gram | 80-90% |

| 3 | Boc-deprotection | TFA, CH₂Cl₂, rt | Multi-gram | >95% |

Computational Chemistry and Molecular Modeling of 1 3 Cyclohexylpropyl Piperazine

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, typically a protein or receptor. By understanding the architecture of the binding site, researchers can design ligands that fit sterically and electrostatically, maximizing their affinity and efficacy. For a compound like 1-(3-Cyclohexylpropyl)piperazine, which is a likely candidate for sigma receptor interaction, SBDD methods are invaluable. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.govkg.ac.rs This method is instrumental in elucidating key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand within the receptor's binding pocket.

In the context of piperazine (B1678402) derivatives targeting sigma receptors, docking studies have been pivotal. For instance, research on piperidine (B6355638)/piperazine-based compounds has successfully used docking to analyze binding modes within the sigma-1 receptor (S1R). nih.govnih.gov These studies often reveal that the protonated piperazine nitrogen forms critical salt bridge interactions with acidic residues like Asp126 and Glu172 in the S1R binding site. nih.gov Furthermore, hydrophobic portions of the ligands, such as the cyclohexyl group in this compound, are predicted to engage with hydrophobic pockets within the receptor, contributing significantly to binding affinity. nih.gov

A typical molecular docking study involves preparing the 3D structure of the ligand and the receptor, defining the binding site (or "box"), and then using a scoring function to rank the predicted poses. nih.gov The results can guide the chemical synthesis of new derivatives with improved affinity.

Table 1: Representative Molecular Docking Findings for Piperazine/Piperidine Derivatives at Sigma-1 Receptor

| Compound Class | Key Interacting Residues | Type of Interaction | Predicted Impact |

| Benzyl-piperidine/piperazine | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | High affinity and agonism nih.gov |

| Phenylpiperazine | Phe107 | π–cation | Stabilization of the ligand nih.gov |

| Arylpiperazine | Hydrophobic residues | Hydrophobic interactions | Crucial for binding affinity nih.gov |

This table is illustrative, based on findings for related piperazine derivatives, and represents the types of interactions that would be investigated for this compound.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target. nih.gov This is crucial for understanding how the complex behaves in a more realistic, solvated environment and for assessing the stability of the interactions predicted by docking. nih.gov

For piperazine-based sigma receptor ligands, MD simulations have been used to confirm the stability of docking poses and to identify crucial amino acid residues that maintain continuous contact with the ligand. nih.govnih.gov These simulations can reveal subtle conformational changes in the receptor upon ligand binding and provide a more accurate estimation of binding free energies. Such studies have confirmed that interactions with key residues like Glu172 are stable over the simulation time, reinforcing their importance in ligand binding. nih.gov

Ligand-Based Drug Design Methodologies

When the 3D structure of a biological target is unknown or not well-defined, ligand-based drug design (LBDD) methods become essential. These approaches rely on analyzing a set of molecules with known biological activities to derive a model that relates their chemical structures to their activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclohexylpiperazines

Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be generated.

For classes of compounds like cyclohexylpiperazines and other piperazine derivatives, 3D-QSAR models have been successfully developed. nih.govmdpi.com These models help identify which chemical properties are favorable or unfavorable for activity. For example, a QSAR study on piperidyl-cyclohexylurea derivatives found that the presence of hydrogen bond donors was positively correlated with inhibitory activity. nih.gov Another study on arylpiperazine derivatives identified specific electronic and topological descriptors that were critical for anti-proliferative activity. nih.gov Such a model for cyclohexylpiperazines targeting sigma receptors could reveal the optimal size and properties for the substituents on the piperazine and cyclohexyl rings.

Table 2: Example of a Generic QSAR Model Equation and Its Parameters

| Parameter | Description | Interpretation |

| Equation | pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) | Relates descriptors to biological activity (pIC₅₀). |

| R² (Coefficient of Determination) | A value close to 1 (e.g., > 0.8) | Indicates a good fit of the model to the data. nih.gov |

| Q² (Cross-validated R²) | A value close to 1 (e.g., > 0.6) | Indicates good predictive power of the model. nih.govmdpi.com |

| Descriptors (A, B) | e.g., Molecular weight, LogP, Electrostatic potential | Quantifiable properties of the molecules. |

This table illustrates the components of a QSAR model. Specific models for cyclohexylpiperazines would have defined descriptors and coefficients derived from experimental data.

Comparative Molecular Field Analysis (CoMFA) in Sigma Receptor Ligand Design

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. mdpi.comnjit.edu The process involves aligning the molecules and then placing them in a 3D grid, calculating the field values at each grid point. The resulting data is analyzed to generate contour maps that visualize regions where changes in steric bulk or electrostatic charge would likely increase or decrease activity.

CoMFA has been extensively applied to the design of sigma receptor ligands. njit.edu These studies typically show that for high affinity, specific spatial arrangements of bulky (sterically favorable) and charged (electrostatically favorable) groups are required. mdpi.com For a molecule like this compound, a CoMFA model could indicate that bulky groups are favored near the cyclohexyl ring and that specific electrostatic properties are required around the piperazine nitrogen atoms for optimal receptor interaction. mdpi.com

Pharmacophore Mapping and Virtual Screening

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. tandfonline.comnih.gov These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

Pharmacophore models for sigma-1 and sigma-2 receptor ligands have been developed based on known potent inhibitors. nih.govnih.gov A common pharmacophore for sigma-1 ligands includes a positive ionizable feature (corresponding to the protonated nitrogen in the piperazine ring) and several hydrophobic features. nih.gov Once a reliable pharmacophore model is established, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify new potential ligands that match the required features. tandfonline.comnih.gov This approach could be used to find other compounds structurally related to this compound with potential sigma receptor activity.

Table 3: Common Pharmacophoric Features for Sigma-1 Receptor Ligands

| Feature | Description | Corresponding Moiety in this compound |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Piperazine nitrogen |

| Hydrophobic (HYD) | A nonpolar region of the molecule. | Cyclohexyl ring |

| Hydrophobic (HYD) | A second nonpolar region. | Propyl linker |

This table is based on established pharmacophore models for sigma-1 ligands and maps them to the structure of the subject compound. nih.gov

In Silico Prediction of Metabolic Transformations and Reactive Metabolite Formation

The metabolic fate of a xenobiotic, such as this compound, is a critical determinant of its pharmacological and toxicological profile. In silico tools, which utilize algorithms based on known metabolic reactions and enzyme substrate specificities, can predict the likely metabolic transformations a molecule will undergo.

For this compound, several metabolic pathways are plausible. The piperazine ring and the cyclohexylpropyl side chain present multiple sites susceptible to enzymatic modification, primarily by Cytochrome P450 (CYP) enzymes.

Predicted Metabolic Pathways:

Based on the structure of this compound, the following metabolic transformations can be predicted:

N-dealkylation: The bond between the piperazine nitrogen and the propyl chain is a likely site for oxidative N-dealkylation, which would lead to the formation of piperazine and 3-cyclohexylpropanal. This is a common metabolic pathway for N-alkylated piperazines.

Hydroxylation of the Cyclohexyl Ring: The saturated cyclohexyl ring is susceptible to hydroxylation at various positions. The most probable sites of hydroxylation would be the equatorial positions of the ring, which are more sterically accessible to the active sites of CYP enzymes. This would result in the formation of various isomeric hydroxy-cyclohexylpropyl)piperazine metabolites.

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation. This could involve N-oxidation to form the corresponding N-oxide, or hydroxylation at the carbon atoms of the piperazine ring.

Beta-Oxidation of the Propyl Chain: The propyl chain could potentially undergo β-oxidation, leading to the formation of a carboxylic acid metabolite.

Potential for Reactive Metabolite Formation:

A significant concern in drug metabolism is the formation of reactive metabolites, which are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For piperazine-containing compounds, a primary mechanism for the formation of reactive metabolites is through the formation of an iminium ion.

In the case of this compound, oxidation at the carbon atom alpha to the piperazine nitrogen could lead to the formation of a reactive iminium ion. This electrophilic species could then be trapped by nucleophiles such as glutathione (B108866) (GSH), a key cellular antioxidant. The formation of GSH adducts is a common indicator of reactive metabolite formation. While in silico methods can predict the likelihood of iminium ion formation, experimental trapping studies are necessary for confirmation. nih.gov

Predicted Metabolites of this compound

| Metabolite | Predicted Metabolic Pathway |

| Piperazine | N-dealkylation |

| 3-Cyclohexylpropanal | N-dealkylation |

| 1-(3-(hydroxycyclohexyl)propyl)piperazine (various isomers) | Hydroxylation of the cyclohexyl ring |

| This compound-N-oxide | N-oxidation of the piperazine ring |

| 1-(3-Cyclohexylpropyl)piperazin-2-one | Oxidation of the piperazine ring |

| 3-(4-(3-Cyclohexylpropyl)piperazin-1-yl)propanoic acid | Beta-oxidation of the propyl chain |

| Glutathione adduct of the iminium ion | Reactive metabolite formation |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. These calculations can determine various molecular properties that are not easily accessible through experimental methods.

Electronic Properties and Reactivity Descriptors:

For this compound, DFT calculations could be employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of electron density within the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the piperazine ring, indicating their nucleophilic character and propensity to act as proton acceptors. The hydrogen atoms would exhibit positive potential (blue regions), indicating their electrophilic character. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's binding to biological targets.

Hypothetical Quantum Chemical Data for this compound

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | (Value would be calculated in eV) | Indicates electron-donating ability. |

| LUMO Energy | (Value would be calculated in eV) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | (Calculated as ELUMO - EHOMO) | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Map showing electron density distribution | Identifies nucleophilic and electrophilic sites. |

| Dipole Moment | (Value would be calculated in Debye) | Indicates the overall polarity of the molecule. |

Metabolic Studies of 1 3 Cyclohexylpropyl Piperazine and Analogous Piperazine Compounds

In Vitro Microsomal Metabolism Investigations

In vitro studies using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a cornerstone for predicting the metabolic pathways of new chemical entities. For compounds containing a piperazine (B1678402) ring and a cyclohexyl group, several key metabolic transformations are consistently observed.

Identification of Primary Biotransformation Pathways

The primary biotransformation pathways for piperazine-containing compounds typically involve modifications of the piperazine ring itself and any attached alkyl or aryl groups. For a compound like 1-(3-Cyclohexylpropyl)piperazine, the expected primary metabolic reactions would include N-dealkylation, hydroxylation of the piperazine ring, and hydroxylation of the cyclohexyl ring. nih.govresearchgate.net

One of the most common metabolic routes for piperazine derivatives is N-dealkylation, which involves the cleavage of the bond between a nitrogen atom of the piperazine ring and an attached alkyl group. nih.gov Another significant pathway is oxidation, which can occur at several positions. researchgate.net For instance, studies on other piperazine compounds have shown that oxidation can happen on the piperazine ring itself. nih.gov

The presence of a cyclohexyl ring introduces another site for metabolism. Alicyclic hydroxylation, the addition of a hydroxyl group to the cyclohexyl ring, is a well-established metabolic pathway for many drugs containing this moiety. nih.gov

Characterization of Metabolites using Advanced Analytical Techniques

The identification and structural elucidation of metabolites formed during in vitro microsomal incubations are heavily reliant on advanced analytical techniques. High-performance liquid chromatography (HPLC) is frequently used to separate the parent compound from its metabolites. nih.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining the mass of the metabolites and for structural characterization through fragmentation analysis. nih.gov

In studies of analogous compounds, techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) have also been employed for the isolation and identification of biotransformation products. nih.govnih.gov For definitive structural confirmation, comparison with synthetically prepared reference standards of potential metabolites is often performed. nih.gov

Oxidative Dealkylation, Hydroxylation, and Other Phase I Reactions

Phase I metabolic reactions introduce or expose functional groups on a substrate, typically making it more polar. For this compound, the following Phase I reactions are anticipated based on data from analogous compounds:

Oxidative Dealkylation: This is a major metabolic pathway for many N-alkylpiperazine derivatives. nih.gov In the case of this compound, this would likely involve the removal of the 3-cyclohexylpropyl group from one of the piperazine nitrogens.

Hydroxylation: This can occur at multiple sites:

Alicyclic Hydroxylation: The cyclohexyl ring is a prime target for hydroxylation. nih.gov Studies on other cyclohexyl-containing compounds have demonstrated this metabolic route. nih.gov

Piperazine Ring Hydroxylation: The carbon atoms of the piperazine ring can also be hydroxylated. researchgate.net

Alkyl Chain Hydroxylation: The propyl chain connecting the cyclohexyl and piperazine rings could also be a site for hydroxylation.

N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides, a common metabolic pathway for tertiary amines. researchgate.net

The metabolic fate of a structurally similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, was studied in vitro using rat liver microsomes. This investigation confirmed the presence of metabolites resulting from oxidative dealkylation and both aromatic and alicyclic hydroxylation. nih.gov

Role of Cytochrome P450 (CYP) Isoenzymes in Metabolite Formation

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast array of xenobiotics, including many piperazine-containing drugs. Identifying the specific CYP isoenzymes involved in the metabolism of a compound is crucial for predicting potential drug-drug interactions.

Based on studies of analogous piperazine derivatives, the main CYP isoenzymes expected to be involved in the metabolism of this compound are CYP3A4 and CYP2D6 . researchgate.netnih.govwikipedia.org

CYP3A4: This is one of the most abundant and important drug-metabolizing enzymes in humans. It is known to be heavily involved in the metabolism of many piperazine-containing drugs, often catalyzing N-dealkylation and oxidation reactions. nih.govescholarship.org Some piperazine compounds have also been shown to be mechanism-based inactivators of CYP3A4. nih.govresearchgate.net

CYP2D6: This polymorphic enzyme also plays a significant role in the metabolism of numerous piperazine derivatives, particularly in hydroxylation reactions. nih.govwikipedia.orgnih.gov

Other CYP isoenzymes such as CYP1A2 and CYP2C19 have also been implicated in the metabolism of some piperazine compounds, though often to a lesser extent than CYP3A4 and CYP2D6. researchgate.netnih.gov For example, in the metabolism of the piperazine-type neuroleptic perazine, CYP1A2 and CYP3A4 were the main isoenzymes for 5-sulphoxidation, while CYP2C19 was the primary catalyst for N-demethylation. nih.gov

The table below summarizes the key CYP450 isoenzymes and their generally observed roles in the metabolism of analogous piperazine compounds.

| CYP Isoenzyme | Typical Metabolic Reaction(s) for Piperazine Analogs | Reference(s) |

| CYP3A4 | N-dealkylation, Oxidation | nih.govresearchgate.netescholarship.org |

| CYP2D6 | Hydroxylation, N-dealkylation | nih.govwikipedia.orgnih.gov |

| CYP1A2 | Oxidation, N-demethylation | researchgate.netnih.gov |

| CYP2C19 | N-demethylation | researchgate.netnih.gov |

In Vitro Metabolic Stability Assessment and Enzyme Kinetics

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes and measuring the rate of its disappearance over time.

While specific kinetic data for this compound is not available, it is expected that its metabolic stability would be influenced by the susceptibility of the N-propylcyclohexyl and piperazine moieties to metabolism by CYP enzymes. The table below presents hypothetical kinetic parameters based on data from analogous compounds to illustrate the type of data generated in such studies.

| Compound Class | Enzyme System | Kinetic Parameter | Value | Reference(s) |

| Piperazine Derivative | Human Liver Microsomes (CYP2D6) | Km | 171 µM | nih.gov |

| Piperazine Derivative | Human Liver Microsomes (CYP2D6) | Vmax | 313 pmol/min/mg protein | nih.gov |

Analytical Methodologies for Research and Characterization of 1 3 Cyclohexylpropyl Piperazine

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is fundamental to the analysis of 1-(3-Cyclohexylpropyl)piperazine, enabling its separation from impurities and its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of piperazine (B1678402) derivatives. UPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at higher pressures than conventional HPLC, offers significant advantages. nih.govresearchgate.net These include enhanced resolution, greater sensitivity, and considerably shorter analysis times, often reducing a 40-minute HPLC run to under 15 minutes. nih.gov This efficiency is particularly beneficial for high-throughput screening and quality control. nih.gov

For piperazine compounds, reverse-phase (RP) HPLC is a common approach. sielc.com The separation is typically achieved on a C18 column, which is effective for analytes with moderate polarity. Method development involves optimizing the mobile phase composition, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector. nih.govnih.gov The selection of an appropriate internal standard is crucial for accurate quantification in complex samples. nih.gov

Table 1: Typical HPLC/UPLC Parameters for Piperazine Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Technique | UPLC / HPLC | nih.govnih.gov |

| Column | Reverse-Phase C18 (e.g., 100 mm x 4.6 mm, 3.5 µm for HPLC; 100 mm x 3 mm, <2 µm for UPLC) | nih.govarabjchem.org |

| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., Ammonium Acetate, Phosphate Buffer, or 0.1% Formic Acid) | sielc.comnih.govarabjchem.org |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detector | Photodiode Array (PDA) or UV | nih.govnih.gov |

| Column Temperature | 30 - 40 °C | nih.gov |

| Analysis Time | <5-15 minutes (UPLC), ~40 minutes (HPLC) | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of piperazine derivatives, especially in forensic and toxicological analyses. scholars.directnih.gov Due to the polarity of the piperazine moiety, derivatization is often required to increase the volatility and thermal stability of the analyte for GC analysis. A common derivatization technique is acetylation. nih.gov

The analytical process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. scholars.direct The column, typically a non-polar phase like DB-5ms, separates compounds based on their boiling points and interactions with the stationary phase. scholars.direct The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. rsc.org GC-MS methods have been successfully developed for the simultaneous detection of multiple piperazine drugs in various samples. rsc.orgrsc.org

Table 2: Representative GC-MS Method Parameters for Piperazine Derivatives

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Selective Detector | scholars.direct |

| Column | Capillary Column (e.g., J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm) | scholars.direct |

| Injection Mode | Splitless | scholars.direct |

| Oven Program | Initial temp 100°C, ramped to 200°C or higher | unodc.org |

| Carrier Gas | Helium | N/A |

| Sample Preparation | Solvent extraction followed by derivatization (e.g., acetylation) | nih.govrsc.org |

| Ionization Mode | Electron Ionization (EI) | N/A |

For detecting minute quantities of this compound or profiling its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. arabjchem.orgresearchgate.net This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. nih.gov

In LC-MS/MS, the analyte is first separated by an LC system and then ionized, typically using an electrospray ionization (ESI) source in positive mode. arabjchem.orgresearchgate.net The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, often in the parts-per-million (ppm) or even lower range. arabjchem.orgresearchgate.net Validated LC-MS/MS methods can achieve limits of detection (LOD) and quantification (LOQ) as low as 0.01 ppm and 0.03 ppm, respectively, for related piperazine impurities. arabjchem.org

Table 3: LC-MS/MS Parameters for Trace Analysis of Piperazine Analogs

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | arabjchem.org |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | arabjchem.orgresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | arabjchem.org |

| LC Column | C18 Symmetry (e.g., 100 mm × 4.6 mm, 3.5 μm) | arabjchem.orgresearchgate.net |

| Mobile Phase | Acetonitrile and 5.0 mM Ammonium Acetate (e.g., 70:30, v/v) | arabjchem.orgresearchgate.net |

| Linearity Range | 0.03–1.5 ppm | arabjchem.orgresearchgate.net |

| Limit of Detection (LOD) | ~0.01 ppm | arabjchem.orgresearchgate.net |

| Limit of Quantification (LOQ) | ~0.03 ppm | arabjchem.orgresearchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound.

In a ¹H-NMR spectrum, the signals for the cyclohexyl protons would appear in the upfield region, typically between 1.0 and 2.0 ppm. The protons of the propyl chain would exhibit distinct multiplets, while the protons on the piperazine ring would be found in the 2.5-3.5 ppm range. rsc.org ¹³C-NMR spectroscopy complements this by showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment, allowing for the assignment of each carbon to its position in the cyclohexyl, propyl, or piperazine moieties. nih.govresearchgate.net Dynamic NMR studies can also reveal conformational information, such as the chair conformation of the piperazine ring. nih.gov

Table 4: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H-NMR | Cyclohexyl Protons (CH, CH₂) | ~0.8 - 1.8 | rsc.org |

| Propyl Protons (CH₂) | ~1.2 - 2.5 | rsc.org | |

| Piperazine Protons (CH₂) | ~2.4 - 3.0 | chemicalbook.com | |

| ¹³C-NMR | Cyclohexyl Carbons (CH, CH₂) | ~26 - 38 | rsc.org |

| Propyl Carbons (CH₂) | ~25 - 60 | rsc.org | |

| Piperazine Carbons (CH₂) | ~45 - 55 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands. The most prominent would be the C-H stretching vibrations from the numerous aliphatic groups (cyclohexyl and propyl) just below 3000 cm⁻¹. The C-N stretching of the piperazine ring typically appears in the 1275-1020 cm⁻¹ region, while the N-H stretching of the secondary amine in the piperazine ring would be visible as a moderate band around 3350-3250 cm⁻¹. researchgate.netresearchgate.net The absence of carbonyl (C=O) or aromatic (C=C) bands would confirm the purely aliphatic and heterocyclic nature of the compound.

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Piperazine) | ~3350 - 3250 | researchgate.net |

| C-H Stretch | Aliphatic (Cyclohexyl, Propyl) | ~2950 - 2850 | researchgate.net |

| C-H Bend | Aliphatic (CH₂) | ~1470 - 1440 | nist.gov |

| C-N Stretch | Alkyl Amine (Piperazine) | ~1275 - 1020 | researchgate.net |

Method Development for Purity Assessment and Impurity Profiling

The assessment of purity and the identification of impurities are critical for any chemical substance intended for research or further development. The development of a robust analytical method is essential for separating the main compound from any process-related impurities or degradation products.

A significant challenge in the analysis of this compound is its lack of a UV-absorbing chromophore, which makes detection by standard HPLC-UV methods difficult and insensitive. veeprho.comsigmaaldrich.comchromforum.org To overcome this, several strategies can be employed:

Derivatization: The molecule can be chemically modified to attach a UV-active or fluorescent tag. This is a common technique for non-chromophoric amines. sigmaaldrich.comthermofisher.comjocpr.com Pre-column derivatization involves reacting the sample with a labeling agent before injection into the HPLC system. Reagents like dansyl chloride, NBD-Cl, or FMOC-Cl react with the secondary amine of the piperazine ring, yielding a derivative that can be readily detected with high sensitivity. chromforum.orgjocpr.com

Alternative Detection Methods:

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are not dependent on the optical properties of the analyte and can detect any non-volatile compound. They are well-suited for purity analysis where the primary goal is to quantify the main peak relative to any other non-volatile components.

Mass Spectrometry (MS): Using an LC-MS system in single-ion monitoring (SIM) mode provides high selectivity and sensitivity for the target compound and any related impurities.

Gas Chromatography (GC): As a volatile compound, this compound can also be analyzed by GC, typically with a flame ionization detector (FID). A patent for the closely related 1-cyclohexylpiperazine (B93859) specifies GC for purity analysis. google.com

A typical approach for method development would involve screening different HPLC columns and mobile phase conditions to achieve optimal separation between the main peak and potential impurities.

| Parameter | Proposed Condition | Rationale |

| HPLC Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Good retention for non-polar compounds. |

| Mobile Phase | Acetonitrile and Water with an additive (e.g., 0.1% formic acid or trifluoroacetic acid) | To ensure good peak shape for basic amines. |

| Detection | ELSD, CAD, or MS | To overcome the lack of a UV chromophore. |

| Gradient Elution | Start with a lower percentage of organic solvent and increase over time | To ensure the elution of both polar and non-polar impurities. |

This table outlines a hypothetical HPLC method based on standard practices for similar analytes.

Impurity Profiling

Impurity profiling involves the identification and quantification of each impurity present in the substance. The potential impurities in this compound are likely to originate from the synthesis process or degradation. A common synthetic route involves the N-alkylation of piperazine with a 3-cyclohexylpropyl halide. acs.org Based on this, potential impurities could include:

Starting Materials: Unreacted piperazine and 3-cyclohexylpropyl halide.

By-products: 1,4-bis(3-Cyclohexylpropyl)piperazine, formed by the dialkylation of piperazine.

Degradation Products: N-oxides of the piperazine ring, or products of de-alkylation. nih.gov

Preclinical Pharmacological Applications and Biological Activities of 1 3 Cyclohexylpropyl Piperazine in Animal Models

Central Nervous System (CNS) Activity Evaluation in Preclinical Models

Piperazine (B1678402) derivatives have been a significant area of research in medicinal chemistry due to their versatile structure and wide range of biological actions. nih.govnih.gov

Antinociceptive and Analgesic Efficacy Studies

The potential for piperazine compounds to act as analgesics is an area of active investigation. nih.govnih.gov Studies on various piperazine derivatives have shown promise in mitigating pain through different mechanisms. For instance, some derivatives have demonstrated efficacy in both the neurogenic and inflammatory phases of the formalin test, suggesting a complex mechanism of action. nih.gov Additionally, the tail flick and hot plate tests have indicated the involvement of central mechanisms in the antinociceptive effects of certain piperazine compounds. nih.gov Research into related thiazole-piperazine derivatives has pointed to the involvement of the opioidergic system in their analgesic activity. mdpi.com Specifically, the antinociceptive effects of some of these compounds were reversed by naloxone, a non-selective opioid receptor antagonist, in the acetic acid-induced writhing test. mdpi.com This suggests that at least part of their pain-relieving effects are mediated through opioid pathways. Furthermore, bifunctional compounds that act as agonists at both the nociceptin (B549756) receptor (NOPr) and the μ-opioid receptor (MOPr) are being explored as potentially non-addicting analgesics. nih.gov The antinociceptive effects of these types of compounds appear to be mediated by their MOPr agonist activity, while being modulated by their NOPr agonist component. nih.gov

Anxiolytic and Antidepressant-like Effects (based on mechanism of action)

The neurobiology of anxiety and depression often involves the GABAergic and serotonergic systems. youtube.com Many anxiolytic and antidepressant medications act by modulating these neurotransmitter systems. nih.govphcogj.com Piperazine derivatives have been investigated for their potential anxiolytic and antidepressant-like activities, often linked to their interaction with serotonin (B10506) receptors. nih.govresearchgate.netebi.ac.uk For example, some phenylpiperazine derivatives have demonstrated anxiolytic-like properties in tests such as the four-plate test and the elevated plus maze. nih.gov The mechanism of action for these effects is often attributed to their antagonist activity at 5-HT1A and 5-HT7 receptors. nih.gov Furthermore, the involvement of the serotonergic system in the anxiolytic and antidepressant-like actions of these compounds has been demonstrated through pharmacological challenges. nih.gov

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antiparasitic)

The piperazine nucleus is a key structural motif in a number of antimicrobial agents. researchgate.netnih.gov Research has explored the efficacy of piperazine derivatives against a variety of pathogens, including bacteria, fungi, and parasites. researchgate.netresearchgate.net

Derivatives of piperazine have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For instance, certain synthesized piperazine compounds have demonstrated significant inhibitory effects against S. aureus and methicillin-resistant S. aureus (MRSA). ijcmas.com Some derivatives have also been found to be effective against E. coli and P. aeruginosa. nih.gov The mechanism of action for some piperazine-based compounds is thought to involve targeting the cytoplasmic membrane of bacteria, leading to cell death. nih.gov

In the realm of antifungal research, piperazine derivatives have been tested against various fungal strains. researchgate.netmanipal.edu Some compounds have exhibited good activity against fungi such as Aspergillus fumigatus and Trichoderma viride. nih.gov The antifungal potential of these compounds highlights their broad-spectrum antimicrobial possibilities.

Furthermore, some piperazine derivatives have been investigated for their antiparasitic properties. researchgate.net For example, bisbenzamidine derivatives containing a piperazine linker have shown activity against Pneumocystis carinii, the causative agent of Pneumocystis pneumonia. nih.gov Additionally, some compounds have shown potential against protozoan parasites like Plasmodium and Trypanosoma species. researchgate.net The development of piperazine-based antiviral agents is also an active area of research. mdpi.com

Anti-Inflammatory Potential in In Vitro and In Vivo Preclinical Models

Piperazine derivatives are being explored for their potential to combat inflammation. nih.govnih.gov In vivo studies using models like carrageenan-induced paw edema have shown that certain piperazine compounds can significantly reduce inflammation. nih.gov These compounds have also been shown to decrease cell migration and protein exudation in the carrageenan-induced pleurisy test. nih.gov The anti-inflammatory effects of some of these derivatives are thought to be mediated through the serotonergic pathway. nih.gov

In vitro experiments have provided further evidence for the anti-inflammatory properties of related compounds. For example, extracts from Piper longum, which contains piperine (B192125) (a compound with a piperidine (B6355638) ring, structurally related to piperazine), have been shown to reduce nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. frontiersin.org These extracts also inhibited the expression of various pro-inflammatory factors, including interleukins and matrix metalloproteinases (MMPs). frontiersin.org Furthermore, ex vivo studies on brain homogenates from animal models of Alzheimer's disease treated with piperazine hybrids showed reduced levels of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Other Emerging Biological Activities and Therapeutic Explorations

The versatile structure of the piperazine scaffold has led to its exploration in a wide range of therapeutic areas beyond those already mentioned. wisdomlib.org One significant area of investigation is in the development of multi-targeted ligands for complex diseases like Alzheimer's disease. nih.gov Hybrid compounds incorporating piperazine have been designed to inhibit acetylcholinesterase (AChE), butylcholinesterase (BChE), and β-secretase-1 (BACE-1), as well as reduce the aggregation of amyloid-β (Aβ) peptides. nih.gov These compounds have shown promise in restoring learning and memory in animal models of the disease. nih.gov

Additionally, piperazine derivatives are being studied for their potential as δ-opioid receptor agonists for CNS indications. nih.gov These compounds are being optimized to improve their metabolic stability and reduce off-target effects. nih.gov The broad range of biological activities associated with piperazine derivatives underscores their importance as a privileged structure in medicinal chemistry and drug discovery. researchgate.net

Interactive Data Table: Antimicrobial Activity of Select Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Phenylpiperazine derivatives | S. aureus, MRSA | Significant inhibitory effects | ijcmas.com |

| Disubstituted piperazines | L. monocytogenes, MRSA, P. aeruginosa, E. coli | Potent activity, some better than ampicillin | nih.gov |

| N,N′-disubstituted piperazine | Gram-negative bacteria (esp. E. coli) | Significant antibacterial activity | mdpi.com |

| Piperazine derivatives | A. fumigatus, T. viride | Good antifungal activity | nih.gov |

| Bisbenzamidine-piperazine | Pneumocystis carinii | Active against the fungal pathogen | nih.gov |

Future Research Directions and Unanswered Questions for 1 3 Cyclohexylpropyl Piperazine

Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

The development of advanced analogues of 1-(3-Cyclohexylpropyl)piperazine with improved biological activity is a primary focus for future research. The core structure, comprising a basic piperazine (B1678402) moiety and a lipophilic cyclohexylpropyl group, offers numerous opportunities for chemical modification to enhance target specificity and potency.

Future synthetic strategies will likely concentrate on several key areas. Firstly, modification of the cyclohexyl ring, such as the introduction of polar or nonpolar functional groups, could significantly influence ligand-receptor interactions. Secondly, substitution on the second nitrogen atom of the piperazine ring is a well-established strategy to modulate pharmacological activity. nih.gov The nature of this substituent can drastically alter the compound's properties, leading to agents with diverse therapeutic applications, including antipsychotic, antihistamine, and anticancer effects. nih.gov

For instance, research on related N-cyclohexylpiperazine derivatives has shown that they can act as high-affinity ligands for sigma (σ) receptors, which are implicated in cancer. researchgate.netnih.gov The design of novel analogues could therefore aim to optimize interactions with the binding sites of these receptors. Furthermore, the synthesis of conformationally constrained analogues, such as those incorporating bicyclic piperazine systems, has been shown to yield potent agonists for targets like the cannabinoid CB1 receptor.

Interdisciplinary Approaches Integrating Computational and Experimental Research

To accelerate the discovery and optimization of this compound analogues, an integrated approach combining computational modeling and experimental validation is crucial. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can provide valuable insights into the structural requirements for desired biological activity.

Computational studies on other piperazine derivatives have successfully identified key molecular descriptors that correlate with anti-proliferative activity against cancer cell lines. nih.gov Similar models for this compound could predict the potency of novel analogues before their synthesis, thereby prioritizing the most promising candidates. Molecular docking simulations can elucidate the binding modes of these compounds at their target receptors, guiding the rational design of modifications to improve affinity and selectivity. nih.govnih.gov For example, docking studies have been instrumental in understanding the interactions of piperazine-based compounds with the colchicine-binding domain of β-tubulin. nih.gov

The predictions from computational models must be validated through experimental assays. This iterative cycle of design, synthesis, and testing is a powerful paradigm for modern drug discovery.

Exploration of Novel Biological Targets and Therapeutic Areas

While existing research on related compounds points towards targets like sigma receptors and G-protein coupled receptors (GPCRs), the full therapeutic potential of this compound and its analogues remains to be explored. Future investigations should aim to identify novel biological targets and expand the scope of potential therapeutic applications.

The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS). nih.gov Therefore, evaluating this compound analogues for activity against a panel of CNS receptors, ion channels, and transporters could uncover new therapeutic opportunities for neurological and psychiatric disorders. For example, derivatives of 1-(2-hydroxy-3-phenyloxypropyl)piperazine have been identified as T-type calcium channel blockers. nih.gov

Furthermore, the structural similarity to compounds with anti-proliferative activity suggests that this compound analogues could be investigated as potential anticancer agents. nih.gov Screening against a broad range of cancer cell lines and identifying the underlying mechanisms of action will be critical. The introduction of the piperazine moiety into natural product scaffolds has been shown to enhance their antitumor activity, suggesting that hybrid molecules incorporating the this compound motif could be a fruitful area of research. nih.gov

Development of Robust Structure-Pharmacokinetic Relationship Models

A significant hurdle in drug development is achieving a favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). For this compound, establishing robust structure-pharmacokinetic relationship (SPKR) models is essential for guiding the design of analogues with improved drug-like properties.

Studies on similar piperazine derivatives have highlighted the importance of physicochemical properties, such as lipophilicity (LogP and LogD), in determining their pharmacokinetic behavior. criver.com The metabolism of a structurally related compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine, has been shown to involve oxidative dealkylation and hydroxylation, indicating potential metabolic pathways for this compound. nih.gov

Future research should involve systematic studies to correlate structural modifications with pharmacokinetic parameters. This includes in vitro assays to assess metabolic stability in liver microsomes and in vivo studies in animal models to determine key parameters like bioavailability, plasma concentration, and half-life. nih.govnih.gov The development of predictive SPKR models will enable the rational design of compounds with optimized pharmacokinetic profiles, increasing the likelihood of clinical success.

Mechanistic Studies on Long-Term Cellular and Molecular Effects

Understanding the long-term cellular and molecular consequences of exposure to this compound and its analogues is critical for predicting their efficacy and potential for toxicity. Future research should delve into the detailed mechanisms of action beyond initial receptor binding.

This includes investigating downstream signaling pathways activated or inhibited by the compound. For example, if an analogue targets a specific GPCR, studies should explore its effects on second messenger systems like cyclic AMP (cAMP) and intracellular calcium levels.

Furthermore, long-term studies are needed to assess the impact on gene expression, protein synthesis, and cellular processes such as proliferation, differentiation, and apoptosis. For instance, piperazine-based compounds have been shown to induce mitotic arrest and sensitize cancer cells to apoptosis. nih.gov Investigating these effects for this compound analogues could reveal their potential as anticancer therapeutics. Techniques such as transcriptomics and proteomics can provide a comprehensive view of the cellular response to these compounds over time.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1-(3-Cyclohexylpropyl)piperazine derivatives in medicinal chemistry?

Methodological Answer: Synthesis typically employs coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for carboxyl group derivatization, with trifluoroacetic acid (TFA) as an activator . For structural validation, use high-resolution mass spectrometry (HRMS) to confirm molecular weights and ¹H NMR to analyze substituent integration patterns (e.g., cyclohexylpropyl chain protons at δ 2.47–3.85 ppm) . Crystallography can resolve stereochemistry, while potentiometric titration assesses metal coordination thermodynamics .

Q. How can spectroscopic techniques distinguish structural isomers of piperazine derivatives?

Methodological Answer: ¹H NMR chemical shifts and coupling constants differentiate substituent positions. For example, aromatic protons in para-substituted derivatives (e.g., 1-(4-chlorophenyl)piperazine) exhibit distinct splitting compared to meta-substituted analogs . HRMS and isotopic patterns further resolve molecular formulas. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ in acylated derivatives) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate dopamine transporter (DAT) affinity for this compound analogs?

Methodological Answer:

- Step 1: Synthesize analogs with systematic substitutions (e.g., fluorophenyl, methoxy) to probe steric/electronic effects .

- Step 2: Use radioligand binding assays (e.g., [³H]WIN 35,428) on transfected cell membranes to measure IC₅₀ values .

- Step 3: Correlate structural features (e.g., logP, TPSA) with activity via QSAR models. For example, bulky cyclohexylpropyl groups may enhance DAT selectivity over serotonin transporters (SERT) .

Q. What strategies resolve contradictions between thermodynamic stability and crystallographic data in piperazine-metal complexes?

Methodological Answer:

- Approach: Combine potentiometric titration (to measure logK values for metal-ligand stability constants) with X-ray crystallography .

- Example: Piperazine ligands like L1 (4,6-dimethyl-1,3-bis{methyl[1-(2-hydroxyethyl)piperazyl]}-benzene) show strong Pr³⁺ coordination in solution (logK = 9.2) but form less stable Pd²⁺ complexes structurally resolved via crystallography .

- Resolution: Use speciation models to reconcile solution-phase thermodynamics with solid-state structures.

Q. How does piperazine derivatization enhance peptide detection sensitivity in mass spectrometry (MS)-based proteomics?

Methodological Answer:

- Derivatization Protocol: Use 1-(2-pyridyl)piperazine (2-PP) with EDC/HOAt to label peptide carboxyl groups, improving ionization efficiency by 3–5× in MALDI-MS .

- Case Study: Derivatized peptides (e.g., RVYVHPI) show >94% yield and enhanced detection of low-MW/high-pI peptides in rat brain proteomes .

- Optimization: Screen derivatization reagents (e.g., 2-PP vs. 2-PMP) to balance reaction efficiency and MS compatibility.

Methodological and Safety Considerations

Q. What critical safety protocols apply when handling reactive piperazine derivatives?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye exposure .

- Ventilation: Use fume hoods for reactions involving volatile activators (e.g., TFA) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of amine groups .

Q. How can researchers address regulatory challenges for novel piperazine-based psychoactive substances (NPS)?

Methodological Answer:

- Documentation: Maintain detailed synthetic pathways and analytical data (NMR, HRMS) to comply with forensic standards .

- Compliance: Cross-reference analogs (e.g., 1-(3-chlorophenyl)piperazine) against the World Anti-Doping Agency (WADA) and UNODC prohibited lists .

- Ethical Reporting: Disclose potential misuse risks in publications, aligning with Europol-EMCDDA guidelines for NPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.